molecular formula C16H21N3O4 B13454617 tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate

tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate

Cat. No.: B13454617
M. Wt: 319.36 g/mol
InChI Key: QSUSHJCTLYBLNG-CYBMUJFWSA-N
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Description

tert-Butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate: is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a diazo functional group

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the diazo group, converting it into an amine or other functional groups.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate involves its reactivity with various nucleophiles and electrophiles. The diazo group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate lies in its combination of functional groups, which provides a versatile platform for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m1/s1

InChI Key

QSUSHJCTLYBLNG-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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